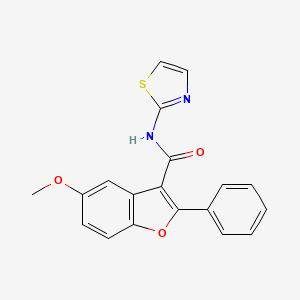

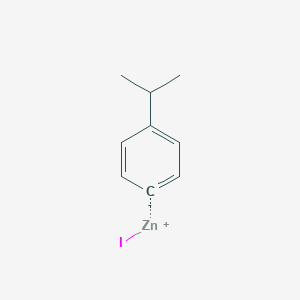

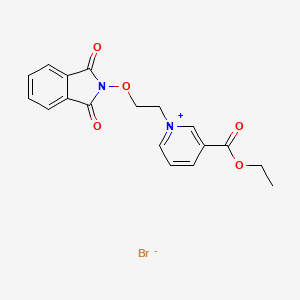

![molecular formula C23H23N3O3S B3258745 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 308297-79-2](/img/structure/B3258745.png)

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

概要

説明

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、非辛味性バニロイド受容体アゴニストとしての役割で知られる合成化合物です。 これは主に、痛み感覚や血管収縮などの様々な生理学的プロセスに関与する、過渡性受容体電位バニロイド1(TRPV1)受容体を研究するために、科学研究で使用されています .

作用機序

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、TRPV1受容体に結合することで効果を発揮します。この結合は、受容体のコンフォメーション変化を誘発し、細胞内シグナル伝達経路の活性化につながります。 この化合物ががん細胞のアポトーシスを誘導する能力は、細胞プロセスの破壊を含む、TRPV1非依存性メカニズムによって媒介されると考えられています .

類似化合物の比較

類似化合物

カプサイシン: 辛味とTRPV1受容体の活性化で知られる天然バニロイド化合物。

レシニフェラトキシン: カプサイシンよりも高い効力ですでにTRPV1受容体を活性化する非常に強力なバニロイド化合物。

独自性

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、非辛味性であることと、TRPV1非依存性メカニズムによってアポトーシスを誘導できることが特徴です。 これは、TRPV1受容体を研究し、潜在的な治療用途を探求するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.

Cellular Effects

The cellular effects of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

合成経路と反応条件

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、フォルボール骨格の修飾を含む一連の化学反応によって合成されます。合成は通常、エステル化反応とアセチル化反応を含みます。 反応条件には、通常、ジクロロメタンなどの有機溶媒と、硫酸などの触媒を使用し、エステル化プロセスを促進することが含まれます .

工業的製造方法

製造プロセスには、高性能液体クロマトグラフィー(HPLC)で確認された、通常98%以上の高い純度を確保するための厳格な精製工程が含まれます .

化学反応の分析

反応の種類

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、フォルボール骨格上の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および様々な有機溶媒が含まれます。 反応条件は、通常、所望の化学的変換を確保するために、制御された温度とpHレベルを含みます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンやカルボン酸の形成につながる可能性がある一方、還元はアルコールやアルカンの形成につながる可能性があります .

科学研究への応用

フォルボール12-フェニルアセテート13-アセテート20-ホモバニリルは、いくつかの科学研究への応用があります。

化学: バニロイド化合物の化学的特性と反応性を研究するために使用されます。

生物学: この化合物は、痛み感覚と炎症に関与するTRPV1受容体の研究に使用されています。

医学: がん細胞のアポトーシスを誘導する能力など、潜在的な治療効果について調査されています。

科学的研究の応用

Phorbol 12-phenylacetate 13-acetate 20-homovanillate has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of vanilloid compounds.

Biology: The compound is employed in research on TRPV1 receptors, which play a role in pain sensation and inflammation.

Medicine: It is investigated for its potential therapeutic effects, including its ability to induce apoptosis in cancer cells.

Industry: While not widely used in industrial applications, the compound’s unique properties make it a valuable tool in various research settings

類似化合物との比較

Similar Compounds

Capsaicin: A natural vanilloid compound known for its pungency and activation of TRPV1 receptors.

Resiniferatoxin: A highly potent vanilloid compound that activates TRPV1 receptors with greater efficacy than capsaicin.

Olvanil: A synthetic vanilloid compound with similar properties to capsaicin but with reduced pungency

Uniqueness

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is unique due to its non-pungent nature and its ability to induce apoptosis through a TRPV1-independent mechanism. This makes it a valuable tool for studying TRPV1 receptors and exploring potential therapeutic applications .

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWPKUFFCSSKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3258663.png)

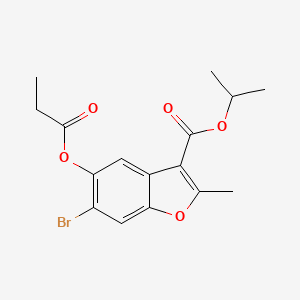

![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)